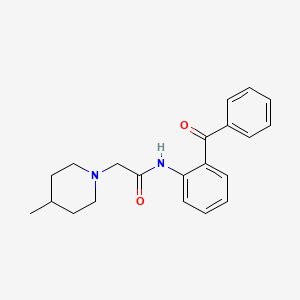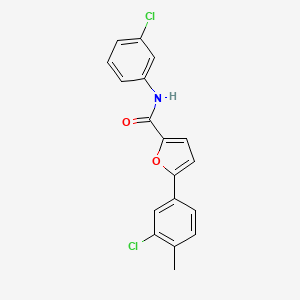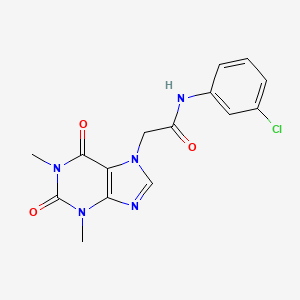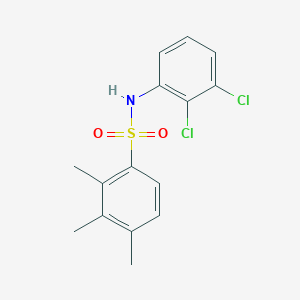![molecular formula C21H26N2O3S B5746064 1-{4-[4-(mesitylsulfonyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B5746064.png)
1-{4-[4-(mesitylsulfonyl)-1-piperazinyl]phenyl}ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{4-[4-(mesitylsulfonyl)-1-piperazinyl]phenyl}ethanone, commonly known as MSPE, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in drug discovery and development. MSPE is a piperazine derivative that has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further investigation.
Wirkmechanismus
The mechanism of action of MSPE involves the inhibition of enzymes that are involved in the breakdown of acetylcholine. This leads to an increase in the levels of acetylcholine in the brain, which can improve cognitive function and memory. Additionally, MSPE has been found to exhibit antioxidant properties, which can protect against oxidative stress and inflammation.
Biochemical and Physiological Effects:
MSPE has been found to exhibit a range of biochemical and physiological effects, including antioxidant, anti-inflammatory, and neuroprotective properties. It has also been found to improve cognitive function and memory in animal models, making it a promising candidate for further investigation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of MSPE is its potential applications in drug discovery and development. Its inhibitory effects on enzymes involved in the breakdown of acetylcholine make it a potential candidate for the treatment of neurodegenerative disorders such as Alzheimer's disease. However, one of the limitations of MSPE is its potential toxicity, which needs to be further investigated before it can be used in clinical settings.
Zukünftige Richtungen
There are several future directions for the investigation of MSPE. One potential avenue of research is the development of MSPE-based drugs for the treatment of neurodegenerative disorders such as Alzheimer's disease. Additionally, further investigation is needed to determine the potential toxicity of MSPE and its effects on other physiological systems in the body.
Synthesemethoden
The synthesis of MSPE involves the reaction of mesitylsulfonyl chloride with piperazine in the presence of a base, followed by the addition of 4-bromoacetophenone. The resulting product is then purified through column chromatography to obtain pure MSPE. This synthesis method has been widely used in the laboratory setting and has been found to be efficient and reliable.
Wissenschaftliche Forschungsanwendungen
MSPE has been extensively studied for its potential applications in drug discovery and development. It has been found to exhibit inhibitory effects on various enzymes, including acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine in the brain. This makes MSPE a potential candidate for the treatment of neurodegenerative disorders such as Alzheimer's disease.
Eigenschaften
IUPAC Name |
1-[4-[4-(2,4,6-trimethylphenyl)sulfonylpiperazin-1-yl]phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3S/c1-15-13-16(2)21(17(3)14-15)27(25,26)23-11-9-22(10-12-23)20-7-5-19(6-8-20)18(4)24/h5-8,13-14H,9-12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMTPWNFOFFKAAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCN(CC2)C3=CC=C(C=C3)C(=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(2-bromo-4-isopropylphenoxy)acetyl]morpholine](/img/structure/B5745992.png)
![N,N'-[(3,4-dimethoxyphenyl)methylene]bis(2-methylbenzamide)](/img/structure/B5745997.png)
![N-[2-chloro-5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]acetamide](/img/structure/B5746008.png)




![N-[amino(1,3-benzoxazol-2-ylamino)methylene]-2,4-dichlorobenzamide](/img/structure/B5746027.png)

![1-[1-(4-ethoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethanone](/img/structure/B5746054.png)


![4-({[(4-methylphenyl)thio]acetyl}amino)benzamide](/img/structure/B5746088.png)